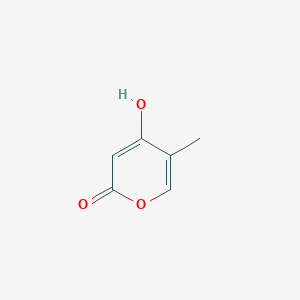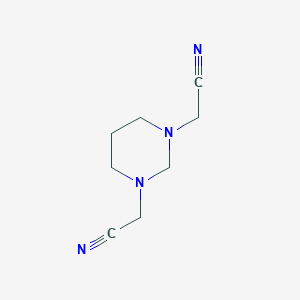
4-hydroxy-5-methyl-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-5-methyl-2H-pyran-2-one, also known as triacetic acid lactone, is an organic compound derived enzymatically from glucose. It is a light yellow solid that is soluble in organic solvents. This compound is classified as a 2-pyrone due to the ketone group on the C2 carbon in its dominant form .
Preparation Methods
The synthesis of 4-hydroxy-5-methyl-2H-pyran-2-one can be achieved through various methods. One common method involves the treatment of dehydroacetic acid with sulfuric acid at 135°C, leading to ring-opening and hydration to form tetracetic acid, which then reverts to a lactone ring upon cooling . Another method involves the microbial synthesis using the enzyme 2-pyrone synthase, which catalyzes the synthesis from acetyl-CoA via two subsequent condensations with malonyl-CoA .
Chemical Reactions Analysis
4-Hydroxy-5-methyl-2H-pyran-2-one undergoes various chemical reactions, including:
Condensation Reactions: It can react with aldehydes in the presence of sodium hydride or n-BuLi, followed by oxidation.
Cyclization Reactions: It can participate in cyclization reactions using transition metal complexes and ketene transformations.
Substitution Reactions: It can act as the methylene component in modified three-component Biginelli reactions, leading to structures with pharmacophoric pyran and pyrimidine fragments.
Scientific Research Applications
4-Hydroxy-5-methyl-2H-pyran-2-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-hydroxy-5-methyl-2H-pyran-2-one involves its ability to act as a cyclic keto ester, participating in various chemical reactions. It can undergo ring closure to form triacetic acid lactone, which is a key intermediate in the synthesis of various biologically active compounds . The enzyme 2-pyrone synthase plays a crucial role in its biosynthesis by catalyzing the formation of triacetic acid lactone from acetyl-CoA and malonyl-CoA .
Comparison with Similar Compounds
4-Hydroxy-5-methyl-2H-pyran-2-one is similar to other 2-pyrone derivatives, such as:
Dehydroacetic Acid: Another 2-pyrone derivative used in the synthesis of triacetic acid lactone.
4-Hydroxy-2H-pyran-2-one: A compound with similar structural features and applications in organic synthesis.
5-Hydroxy-4-methoxy-6-phenethyl-5,6-dihydro-2H-pyran-2-one: A derivative with additional functional groups that enhance its biological activity.
These compounds share similar structural features but differ in their specific functional groups and bioactivities, making this compound unique in its applications and properties.
Properties
CAS No. |
61892-87-3 |
|---|---|
Molecular Formula |
C6H6O3 |
Molecular Weight |
126.11 g/mol |
IUPAC Name |
4-hydroxy-5-methylpyran-2-one |
InChI |
InChI=1S/C6H6O3/c1-4-3-9-6(8)2-5(4)7/h2-3,7H,1H3 |
InChI Key |
NQPHVLRDCKUPLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=O)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl 6-[(2S,5S)-5-octyloxolan-2-yl]hexanoate](/img/structure/B14559230.png)




![3,5-Dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14559248.png)
![Naphthalene, 1-[[bis(4-methylphenyl)phenylmethyl]thio]-](/img/structure/B14559249.png)

![Pyrimidine, 2-chloro-4-[(1,1-dimethylethyl)dioxy]-6-methyl-](/img/structure/B14559259.png)
![Acetic acid;2-phenyl-1,2-dihydrocyclobuta[b]naphthalene-3,8-diol](/img/structure/B14559276.png)

